Perfluoropentanesulfonic acid

Toxicokinetics Human Biomonitoring PFAS Exposure Assessment

Analytical labs face compliance risks when using uncertified PFAS standards or incorrect homologs for regulatory monitoring. Perfluoropentanesulfonic acid (PFPeS, CAS 2706-91-4) is a required native analyte under EPA Method 1633 for non-potable water matrices and is listed in the EPA Drinking Water Treatability Database. - ISO 17034-certified reference material for calibration & QC - C5 chain length critical for SAR studies & toxicokinetic modeling (serum half-life: 0.94-1.0 years) - Enables accurate quantification in serum, plasma, urine, and water samples

Molecular Formula C5F11SO3H
C5HF11O3S
Molecular Weight 350.11 g/mol
CAS No. 2706-91-4
Cat. No. B3031366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoropentanesulfonic acid
CAS2706-91-4
Molecular FormulaC5F11SO3H
C5HF11O3S
Molecular Weight350.11 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F
InChIInChI=1S/C5HF11O3S/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19/h(H,17,18,19)
InChIKeyACEKLXZRZOWKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PFPeS Chemical Identity and Procurement Context


Perfluoropentanesulfonic acid (PFPeS, CAS 2706-91-4) is a C5 perfluoroalkyl sulfonic acid (PFSA) belonging to the broader class of per- and polyfluoroalkyl substances (PFAS) [1]. Characterized by a five-carbon perfluorinated chain terminating in a sulfonic acid group (C5HF11O3S, molecular weight 350.11 g/mol), PFPeS is widely used as an analytical reference standard in environmental monitoring, toxicology research, and regulatory compliance testing . It has been detected as an environmental contaminant in wastewater and drinking water sources and is included in EPA Method 1633 for PFAS analysis in non-potable water matrices [2]. Procurement of PFPeS is primarily driven by its intermediate chain length (C5) which confers distinct physicochemical, toxicokinetic, and biological properties compared to both shorter-chain (e.g., C4 PFBS) and longer-chain (e.g., C6 PFHxS, C8 PFOS) PFSAs, making it a critical compound for comparative structure-activity relationship (SAR) studies and regulatory monitoring panels [3].

Analytical Standard EPA Method 1633 native PFAS panel member
SAR Research C5 intermediate chain length for comparative structure-activity studies
Toxicokinetics Distinct elimination half-life supports human biomonitoring modeling

Why PFPeS Cannot Be Replaced by PFSA Homologs


Perfluoroalkyl sulfonic acids (PFSAs) exhibit marked chain-length-dependent variations in physicochemical properties, bioaccumulation potential, and toxicological potency that preclude generic substitution across homologs for analytical or toxicological applications [1]. PFPeS (C5) resides at a critical inflection point between short-chain (C4 PFBS) and longer-chain (C6 PFHxS, C8 PFOS) PFSAs, displaying intermediate properties such as a human serum elimination half-life of approximately 0.94–1.0 years—significantly shorter than PFHxS (4.5–4.7 years) and PFOS (2.7–2.9 years) but longer than expected for a C5 compound [2]. Its octanol-water partition coefficient (XLogP3 = 3) and hydrogen-bond donor count (1) are distinct within the PFSA series, influencing environmental partitioning and biological interactions [3]. Regulatory frameworks increasingly require monitoring of PFPeS alongside other PFAS, as evidenced by its inclusion in the EPA Drinking Water Treatability Database in 2021 and EPA Method 1633 [4]. Substituting PFPeS with a different chain-length PFSA in analytical method development, toxicokinetic modeling, or exposure assessment would introduce unquantified bias in retention times, mass spectral fragmentation patterns, and biological half-life estimates, thereby invalidating method accuracy and regulatory comparability.

Toxicokinetic half-life mismatch
PFPeS elimination rate differs substantially from PFHxS and PFOS; using longer-chain data may shift exposure reconstruction accuracy.
Physicochemical property divergence
Chain-length-dependent XLogP3 and molecular weight alter chromatographic retention and solid-phase extraction recovery relative to other PFSAs.
Regulatory panel specificity
EPA Method 1633 requires PFPeS as an individual analyte; substitution with a different PFSA invalidates method compliance.

PFPeS Quantitative Differentiation Evidence


Serum Half-Life vs. Longer-Chain PFSAs

In a longitudinal panel study of 114 participants in Ronneby, Sweden, with historical PFAS-contaminated drinking water exposure, PFPeS exhibited a mean estimated human serum elimination half-life of 0.94 years (95% CI 0.86–1.02) [1]. This value is approximately 4.8-fold shorter than the mean half-life of PFHxS (4.52 years, 95% CI 4.14–4.99) and 2.9-fold shorter than L-PFOS (2.73 years, 95% CI 2.55–2.92) determined in the same cohort [1]. An earlier study from the same population reported a PFPeS half-life of 1.0 year (95% CI 0.9–1.0), compared to 4.7 years for PFHxS and 2.9 years for PFOS [2]. The shorter half-life of PFPeS indicates more rapid elimination kinetics in humans relative to longer-chain PFSAs.

Serum Half-Life vs. Longer PFSAs
Head-to-head
0.94 years (95% CI 0.86–1.02)
Supports distinct toxicokinetic parameterization
4.8× shorter than PFHxS, 2.9× shorter than L-PFOS; human panel n=114
Toxicokinetics Human Biomonitoring PFAS Exposure Assessment

Dermal Toxicity: PFPeS vs. PFBS

A 28-day sub-chronic dermal exposure study in mice directly compared PFPeS (C5) and PFBS (C4) at concentrations of 1.25–5% [1]. Both compounds were absorbed through the skin, elevating serum and urine PFAS levels and inducing increased relative liver weight, altered serum chemistries, and histopathological changes in liver and skin [1]. Critically, PFPeS-induced changes across the examined endpoints were observed more frequently than those induced by PFBS, and PFPeS uniquely induced a significant decrease in relative spleen weight that was not observed with PFBS [1]. The authors concluded that longer-chain PFAS exhibit greater toxicity, with PFPeS demonstrating more pronounced systemic effects than PFBS [1].

Dermal Toxicity: PFPeS vs. PFBS
Head-to-head
More frequent hepatic/splenic changes with PFPeS; spleen weight reduction unique to PFPeS
Supports dermal risk assessment context
28-day murine model, 1.25–5% topical exposure
Dermal Toxicology PFAS Safety Assessment Occupational Exposure

Inhibitory Potency on Placental 3β-HSD1

A comprehensive structure-activity relationship (SAR) study evaluated the inhibitory potency of perfluoroalkyl sulfonic acids (PFSAs) of varying chain lengths on human placental 3β-hydroxysteroid dehydrogenase 1 (3β-HSD1), an enzyme critical for progesterone biosynthesis [1]. PFPeS (designated PFPS in the study) was found to have inhibitory potency equivalent to PFBS (C4), PFHxS (C6), PFDoS, 6:2FTS, and 8:2FTS, but significantly lower potency than PFOS (C8), PFDS (C10), and PFHpS (C7) [1]. The potency ranking followed a V-shaped transition peaking at PFOS (C8): PFOS > PFDS > PFHpS > PFBS = PFPS = PFHxS [1]. This demonstrates that PFPeS resides on the ascending limb of the chain-length-dependent potency curve, with lower 3β-HSD1 inhibitory activity than C7–C10 homologs.

3β-HSD1 Inhibitory Potency
Direct comparison
PFOS > PFDS > PFHpS > PFBS = PFPeS = PFHxS
Intermediate endocrine disruption potency context
V-shaped SAR curve; JEG-3 cell line enzyme assay
Endocrine Disruption Structure-Activity Relationship Reproductive Toxicology

Inclusion in EPA Method 1633

The U.S. Environmental Protection Agency (EPA) Method 1633, a standardized analytical procedure for detecting and quantifying PFAS in non-drinking water matrices (aqueous, solid, biosolids, and tissue samples), explicitly includes perfluoropentanesulfonic acid (PFPeS) among its 40 target native PFAS compounds [1]. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and requires native compound standard mixtures containing PFPeS at concentrations of 10 μg/mL in methanol:water [1]. Additionally, PFPeS was added to the EPA Drinking Water Treatability Database in May 2021, alongside 10 other PFAS, signifying its regulatory recognition as a contaminant of interest for drinking water treatment evaluation [2].

EPA Method 1633 Inclusion
Regulatory context
Required analyte in 40-compound native PFAS panel
Mandates certified reference material for compliance
Non-potable water, solids, biosolids, tissue; LC-MS/MS
Analytical Chemistry Environmental Monitoring Regulatory Compliance

Physicochemical Properties vs. PFSA Homologs

PFPeS exhibits computed physicochemical properties that position it as an intermediate in the PFSA homologous series. The XLogP3-AA (octanol-water partition coefficient) for PFPeS is 3.0, reflecting moderate hydrophobicity [1]. Its molecular weight of 350.11 g/mol and hydrogen bond donor count of 1 are consistent with its C5 chain length [1]. For comparison, shorter-chain PFBS (C4) has a lower molecular weight (300.10 g/mol) and lower XLogP3 (approximately 2.0–2.5), while longer-chain PFHxS (C6) has higher molecular weight (400.12 g/mol) and higher XLogP3 (approximately 3.5–4.0) [1]. PFPeS is soluble in methanol and slightly soluble in acetone and DMSO, with a predicted density of 1.844 ± 0.06 g/cm³ [2]. These properties influence chromatographic retention behavior, environmental mobility, and biological membrane partitioning, requiring PFPeS-specific analytical reference materials rather than surrogate homologs.

Physicochemical Profile
Class-level inference
XLogP3 = 3.0, MW = 350 g/mol
Distinct chromatographic retention behavior
Intermediate hydrophobicity between C4 and C6 PFSAs
Physicochemical Characterization Environmental Partitioning QSAR Modeling

CRM Availability for Analytical Quantification

PFPeS is commercially available as certified reference material (CRM) solutions at concentrations including 2 μg/mL, 50 μg/mL, and 100 μg/mL in methanol, with certifications compliant to ISO 17025 and ISO 17034 [1][2]. These CRMs are explicitly designed for use as analytical standards in environmental testing for PFAS detection and quantification via LC-MS/MS [1]. The availability of ISO-accredited CRMs for PFPeS distinguishes it from emerging or legacy PFAS for which certified reference materials may not be readily obtainable, enabling robust method validation, instrument calibration, and quality control in regulatory compliance testing under EPA Method 1633 and GB 5750.8-2023 [3][4]. Suppliers such as VWR, AccuStandard, and CPI International provide PFPeS CRMs with traceable certificates of analysis that document linear and branched isomer ratios, which is critical for accurate quantification given that PFPeS may exist in multiple isomeric forms .

CRM Availability
Supporting evidence
ISO 17034 certified, 2–100 μg/mL in methanol
Supports regulatory QC requirements
Traceable certificates; compatible with EPA 1633
Analytical Standard Procurement ISO 17034 Environmental Analysis

PFPeS Application Scenarios


Human Biomonitoring and Toxicokinetic Modeling

PFPeS is essential for human biomonitoring studies that require accurate estimation of PFAS body burden and elimination kinetics. With a mean serum half-life of 0.94–1.0 years—significantly shorter than PFHxS (4.5–4.7 years) and PFOS (2.7–2.9 years)—PFPeS serves as a critical marker for distinguishing recent versus historical PFAS exposure and for calibrating toxicokinetic models used in health risk assessments [1]. Procurement of PFPeS analytical standards enables laboratories to quantify PFPeS concentrations in serum, plasma, and urine samples with the specificity required to avoid misclassification that would occur if surrogate homologs were used for calibration.

SAR and Mechanistic Toxicology Studies

PFPeS is a key comparator compound in SAR studies investigating chain-length-dependent biological effects of PFAS. Its intermediate position on the 3β-HSD1 inhibitory potency curve—exhibiting lower activity than PFOS (C8) and PFHpS (C7) but equivalent to PFBS (C4) and PFHxS (C6)—makes it an indispensable reference for establishing dose-response relationships and mechanistic hypotheses regarding PFAS endocrine disruption [2]. Researchers investigating the molecular determinants of PFAS toxicity require PFPeS to complete homologous series analyses and to validate computational models predicting biological activity based on chain length.

Regulatory Monitoring: EPA Method 1633

Laboratories performing regulatory-compliant PFAS analysis in non-potable water matrices must include PFPeS in their analytical workflows as a required native analyte under EPA Method 1633 [3]. The method specifies PFPeS among 40 target PFAS compounds and mandates the use of certified reference materials for calibration and quality control. Additionally, PFPeS is listed in the EPA Drinking Water Treatability Database, necessitating its quantification in studies evaluating drinking water treatment technology efficacy [4]. Procurement of ISO 17034-certified PFPeS standards is a prerequisite for generating data acceptable to regulatory agencies.

Dermal Toxicity and Occupational Exposure Research

PFPeS is required for in vivo and in vitro studies evaluating dermal absorption and systemic toxicity following skin exposure to PFAS, a route of particular relevance to occupational settings such as firefighting foam handling and industrial manufacturing [5]. The direct comparative evidence showing that PFPeS induces more frequent and severe adverse effects than PFBS (including unique splenic toxicity) establishes PFPeS as a higher-priority compound for dermal risk assessment [5]. Toxicologists investigating dermal penetration and systemic distribution of PFAS must use authentic PFPeS test material to ensure that observed effects are attributable to this specific C5 homolog rather than inferred from shorter- or longer-chain analogs.

Application
Selection Property
Validation Focus
Human biomonitoring & TK modeling
Certified analytical standard
Serum/plasma quantification accuracy
SAR & mechanistic toxicology
Chain-length-specific reference
Dose-response & enzyme inhibition endpoints
Regulatory monitoring (EPA 1633)
Method 1633 inclusion
ISO 17034 CRM compliance
Dermal toxicity & occupational research
Dermal toxicity comparator
In vivo dermal exposure endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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